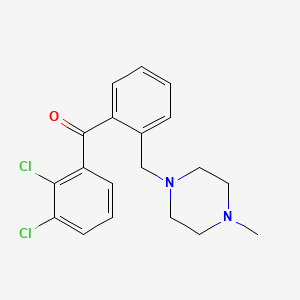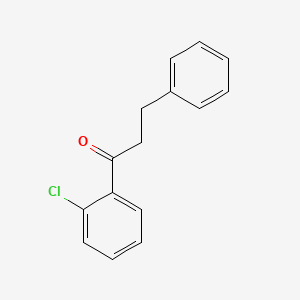
4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, also known as 4-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as propiophenones, which are characterized by their aromatic rings and halogenated side chains. 4-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone has been used in a variety of research applications, such as in the synthesis of pharmaceuticals and as a reagent in organic synthesis. Its unique chemical structure has also enabled its use in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antibacterial Agents
- Synthesis and Antibacterial Activity : The synthesis of new biologically active molecules utilizing groups like 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl, which are similar to the pharmacophores in 4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, has been reported. These compounds showed promising antibacterial activities at low concentrations (Holla, Bhat, & Shetty, 2003).
Molecular and Structural Analysis
- Experimental and Theoretical Analysis : A study on 1,2,4-triazole derivatives, which include fluoro and chloro derivatives, focused on molecular geometry and intermolecular interactions. This kind of analysis is essential for understanding the chemical behavior and potential applications of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Polymer Synthesis
- Development of Monomers for Polymers : Research aimed at developing efficient synthetic routes for certain monomers, including those with fluoro-substituted phenyl groups, highlights the potential of these compounds in creating new polymeric materials (Baek & Harris, 2005).
Quantum Chemical Studies
- Quantum Chemical Studies on Molecular Geometry : A study conducted quantum chemical calculations to understand the molecular geometry and chemical reactivity of certain compounds, including those with chloro and fluoro phenyl groups. This research is indicative of the importance of these compounds in understanding molecular interactions and reactivity (Satheeshkumar et al., 2017).
High-Performance Polymers
- Synthesis of High-Performance Polymers : The synthesis and characterization of a fluorinated phthalazinone monomer, with potential applications in engineering plastics and membrane materials, demonstrate the versatility of fluorine-containing compounds in high-performance material applications (Xiao et al., 2003).
Optical Materials
- Electrooptical Properties in Materials : The synthesis of compounds with fluoro-substituents, including their application in materials for optical waveguides, showcases the potential of such compounds in the field of optics and material science (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Safety and Hazards
“4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water .
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBMNLVWXNJDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644546 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-55-0 |
Source


|
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)





![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)





